4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate
Description
4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a nitrobenzoate ester
Properties
CAS No. |
5743-20-4 |
|---|---|
Molecular Formula |
C18H12N4O5S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate |
InChI |
InChI=1S/C18H12N4O5S/c23-17(14-3-5-15(6-4-14)22(24)25)26-11-1-2-12-28-18-21-20-16(27-18)13-7-9-19-10-8-13/h3-10H,11-12H2 |
InChI Key |
YSLSNZUQZUCKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC#CCSC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.
Thioether Formation: The oxadiazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Alkyne Introduction: The resulting compound is further reacted with a bromoalkyne to introduce the but-2-ynyl group.
Esterification: Finally, the compound is esterified with 4-nitrobenzoic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol share structural similarities and exhibit similar biological activities.
Pyridine Derivatives: Compounds like 2-(pyridin-4-yl)-1,3,4-oxadiazole have comparable properties and applications.
Uniqueness
4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Biological Activity
The compound 4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biomolecules, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines the oxadiazole and pyridine moieties, known for their diverse pharmacological activities. The presence of the sulfanyl group enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4O3S |
| Molecular Weight | 304.33 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. The synthesized derivative has been tested against various bacterial strains, demonstrating moderate to strong activity.
Case Study: Antibacterial Screening
In a study evaluating the antibacterial efficacy of similar oxadiazole derivatives, compounds exhibited varying degrees of activity against Salmonella typhi and Bacillus subtilis. For instance, some derivatives showed IC50 values as low as 2.14 µM against urease, indicating strong enzyme inhibitory potential which may be relevant for treating infections caused by urease-producing bacteria .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. Specifically, it has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission.
Table: Enzyme Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| 4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridinium benzoate | 1.21 |
| Thiourea (control) | 21.25 |
These results suggest that the compound may have applications in treating neurodegenerative diseases where AChE inhibition is beneficial .
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:
- Enzyme Interaction : The oxadiazole ring facilitates binding to enzymes such as AChE and urease.
- Cell Signaling Modulation : It may influence signaling pathways such as NF-kB, which is pivotal in inflammation and immune responses .
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects, contributing to its overall therapeutic profile.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety of new compounds. In studies involving zebrafish embryos, the compound exhibited low toxicity at concentrations below 20 mg/L, indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
